N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide
CAS No.: 54385-56-7
Cat. No.: VC18752232
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54385-56-7 |
|---|---|
| Molecular Formula | C11H13N5O |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | N-(4,5-dicyano-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)15-16(9)4/h1-4H3,(H,14,17) |
| Standard InChI Key | FAPHEUCDPOPFKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=NN1C)C#N)C#N |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-(4,5-dicyano-2-methyl-pyrazol-3-yl)-2,2-dimethylpropanamide delineates a pyrazole ring substituted at positions 4 and 5 with cyano groups (-C≡N), a methyl group (-CH₃) at position 2, and a pivalamide moiety (-NHC(O)C(CH₃)₃) at position 3. The molecular formula is hypothesized as C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol, based on analogous compounds .
Table 1: Comparative Molecular Data for Related Pyrazole Derivatives
The absence of a methyl group at position 1 in the target compound distinguishes it from the closest documented analogue (CAS 54385-57-8) , altering steric and electronic properties.
Crystallographic and Conformational Analysis
While crystallographic data for the 2-methyl isomer remain unreported, studies on similar pivalamide-pyrazole hybrids reveal key structural trends. For instance, in N-(4-methylpyridin-2-yl)-2,2-dimethylpropanamide, the dihedral angle between the pyridine and amide planes is 16.7°, with intramolecular C–H⋯O interactions stabilizing the conformation . By analogy, the target compound’s pyrazole ring likely adopts a planar configuration, with the pivalamide group oriented to minimize steric clash with the 2-methyl substituent.
Synthetic Pathways and Optimization
Reaction Mechanisms and Precursors
The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide, a documented route employs:
-
Amination: Reaction of 2-amino-4-methylpyrazole with pivaloyl chloride in dichloromethane (DCM) and triethylamine (TEA) .
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Cyano Substitution: Subsequent nitration and cyanation at positions 4 and 5 .
Adapting this protocol for the 2-methyl isomer would require substituting 2-amino-5-methylpyrazole as the starting material, though its commercial availability is uncertain.
Table 2: Representative Synthesis Conditions for Pyrazole Amides
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Pivaloyl chloride, TEA, DCM, 0°C → RT | 94% | |
| Cyanation | CuCN, DMF, 120°C, 24h | 60–70% |
Challenges in Isomer-Specific Synthesis
Introducing a methyl group at position 2 complicates regioselectivity during cyclization. Competing reactions may yield 1-methyl or unsubstituted byproducts, necessitating chromatographic purification . Microwave-assisted synthesis and transition-metal catalysis could enhance selectivity, though these methods remain unexplored for this specific derivative.
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Analogues such as N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide exhibit melting points near 270°C (with decomposition) , suggesting the 2-methyl variant may display similar thermal resilience. The compound is likely sparingly soluble in polar solvents (e.g., water) but soluble in DCM or dimethylformamide (DMF), as observed in related pivalamide derivatives .
Spectroscopic Characterization
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